(3-Butoxyphenyl)methanol
Overview
Description
(3-Butoxyphenyl)methanol is an organic compound with the molecular formula C11H16O2. It is a derivative of phenol, where the hydroxyl group is substituted with a butoxy group at the third position and a methanol group at the first position. This compound is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
(3-Butoxyphenyl)methanol can be synthesized through several methods. One common synthetic route involves the reaction of 3-butoxybenzaldehyde with a reducing agent such as sodium borohydride (NaBH4) in an alcohol solvent like methanol. The reaction typically proceeds under mild conditions at room temperature, yielding this compound as the primary product.
Industrial Production Methods
In industrial settings, this compound can be produced through large-scale reduction processes. The use of catalytic hydrogenation with palladium on carbon (Pd/C) as a catalyst is a common method. This process involves the hydrogenation of 3-butoxybenzaldehyde under high pressure and temperature, resulting in the formation of this compound.
Chemical Reactions Analysis
Types of Reactions
(3-Butoxyphenyl)methanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-butoxybenzoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form 3-butoxyphenylmethane using strong reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous solution under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether at low temperatures.
Substitution: Hydrochloric acid (HCl) or hydrobromic acid (HBr) in the presence of a catalyst like zinc chloride (ZnCl2).
Major Products Formed
Oxidation: 3-Butoxybenzoic acid
Reduction: 3-Butoxyphenylmethane
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3-Butoxyphenyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: It is explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: this compound is used in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of (3-Butoxyphenyl)methanol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The compound’s effects are mediated through various molecular pathways, including signal transduction and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
(3-sec-Butoxyphenyl)methanol: Similar structure but with a secondary butoxy group.
(3-Methoxyphenyl)methanol: Similar structure but with a methoxy group instead of a butoxy group.
(3-Ethoxyphenyl)methanol: Similar structure but with an ethoxy group instead of a butoxy group.
Uniqueness
(3-Butoxyphenyl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its butoxy group provides increased hydrophobicity compared to methoxy or ethoxy analogs, influencing its solubility and reactivity in various chemical reactions.
Properties
IUPAC Name |
(3-butoxyphenyl)methanol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-2-3-7-13-11-6-4-5-10(8-11)9-12/h4-6,8,12H,2-3,7,9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTOBUABQVGTVRJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601313569 | |
Record name | 3-Butoxybenzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601313569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30609-21-3 | |
Record name | 3-Butoxybenzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30609-21-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Butoxybenzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601313569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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